2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole rings These structures are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with glyoxal and ammonia, leading to the formation of the imidazole ring fused to the benzothiazole structure . The reaction conditions often require a solvent such as ethanol or water and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby altering their activity. The pathways involved can include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Similar structure but with a hydroxyl group, offering different reactivity and applications.
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzoxazole: Contains an oxazole ring instead of a thiazole ring, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
14484-05-0 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.263 |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9N3S/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) |
InChI Key |
XFNFKWIPBVJAFP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3S2 |
Synonyms |
Benzothiazole, 2-(2-imidazolin-2-yl)- (8CI) |
Origin of Product |
United States |
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